p-Methylbenzylidene p-butylaniline

描述

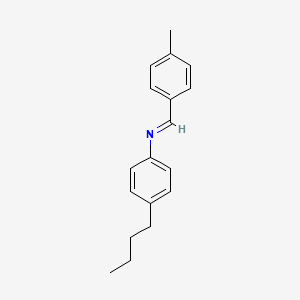

p-Methylbenzylidene p-butylaniline: is an organic compound with the molecular formula C18H21N . It is a derivative of aniline, characterized by the presence of a butyl group and a methylbenzylidene group attached to the nitrogen atom. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene p-butylaniline typically involves the condensation reaction between p-butylaniline and p-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions:

Oxidation: p-Methylbenzylidene p-butylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

Reduction: The compound can be reduced to form p-methylbenzyl p-butylaniline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: p-Methylbenzyl p-butylaniline.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: p-Methylbenzylidene p-butylaniline is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a model compound to study the interactions of aromatic amines with biological molecules.

Medicine: While not directly used as a drug, this compound can serve as a starting material for the synthesis of pharmaceutical intermediates.

Industry: The compound is utilized in the production of liquid crystals, which are essential components of display technologies. It is also used in the manufacture of dyes and pigments.

作用机制

The mechanism of action of p-Methylbenzylidene p-butylaniline involves its interaction with various molecular targets, depending on the specific application. In liquid crystal technology, the compound’s molecular structure allows it to align in specific orientations under the influence of an electric field, contributing to the display properties. In chemical reactions, the presence of electron-donating and electron-withdrawing groups on the aromatic rings influences the reactivity and selectivity of the compound.

相似化合物的比较

- p-Methoxybenzylidene p-butylaniline

- p-Ethylbenzylidene p-butylaniline

- p-Chlorobenzylidene p-butylaniline

Comparison:

- p-Methoxybenzylidene p-butylaniline: The presence of a methoxy group instead of a methyl group can lead to different electronic effects and reactivity.

- p-Ethylbenzylidene p-butylaniline: The ethyl group may result in slightly different steric and electronic properties compared to the methyl group.

- p-Chlorobenzylidene p-butylaniline: The chloro group is an electron-withdrawing group, which can significantly alter the compound’s reactivity and interactions.

Uniqueness: p-Methylbenzylidene p-butylaniline is unique due to the specific combination of the methylbenzylidene and butyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in liquid crystal technology and organic synthesis.

生物活性

p-Methylbenzylidene p-butylaniline (PMBBA) is an organic compound with significant potential in various applications, particularly in the fields of materials science and biology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

PMBBA has the molecular formula and is characterized by a methyl group attached to the benzylidene moiety of the butylaniline structure. This configuration contributes to its amphiphilic nature, which may influence its interactions with biological membranes.

Biological Activity Overview

The biological activity of PMBBA has been explored in several studies, focusing on its interactions with biological systems and potential applications. Key areas of investigation include:

1. Membrane Fluidity

Research indicates that compounds with similar structures can alter membrane fluidity. The amphiphilic nature of PMBBA suggests it could integrate into lipid bilayers, potentially affecting their physical properties. This characteristic may enhance drug delivery mechanisms by facilitating the transport of therapeutic agents across cellular membranes.

2. Antimicrobial Properties

While direct studies on PMBBA's antimicrobial activity are sparse, related compounds have shown efficacy against various pathogens. For instance, benzylidene derivatives have been evaluated for their antibacterial effects, indicating that PMBBA might possess similar properties. Further investigation is required to establish specific antimicrobial activity and mechanisms .

3. Liquid Crystal Behavior

PMBBA belongs to a class of liquid crystalline compounds. Its unique structural features contribute to its mesomorphic properties, which are essential for applications in LCD technology. Studies have demonstrated that variations in molecular structure can significantly affect phase transitions and thermal stability in liquid crystals .

Case Study 1: Antimicrobial Potential

A study investigated the antimicrobial activity of benzylidene derivatives, revealing that certain structural modifications enhanced their efficacy against Gram-positive bacteria. Although PMBBA was not directly tested, the findings suggest that similar modifications could yield promising antimicrobial agents .

Case Study 2: Liquid Crystal Displays

Research into the use of PMBBA in LCDs highlighted its ability to maintain stable liquid crystalline phases at various temperatures, which is crucial for device performance. The compound's phase behavior under different conditions was analyzed using differential scanning calorimetry (DSC), showing favorable thermal transitions that align with practical applications in display technologies .

Data Tables

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C18H21N | Potential membrane interaction | Amphiphilic nature may enhance drug delivery |

| N-(4-Methoxybenzylidene)-p-butylaniline | C19H25NO | Antimicrobial activity noted | Similar structure shows promise |

| p-Butoxybenzylidene p-butylaniline | C21H27NO | Studied for liquid crystal applications | Exhibits distinct mesomorphic properties |

属性

IUPAC Name |

N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFMTRVJWKQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203005 | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38549-81-4 | |

| Record name | Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the pressure-temperature phase diagram of MBBA?

A1: The research paper investigates the pressure-temperature phase diagrams of various thermotropic liquid crystals, including MBBA. [] This diagram is crucial because it illustrates the specific temperature and pressure ranges under which MBBA exhibits different liquid crystal phases, such as nematic and smectic phases. Understanding these phase transitions is fundamental for utilizing MBBA in various applications, such as liquid crystal displays.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。